N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic Synthesis : This compound is part of a broader category of heterocyclic compounds, which have been synthesized for various applications, particularly in the field of pharmaceuticals. For example, compounds like 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide have been prepared for their potential as antibiotics and antibacterial drugs (Ahmed, 2007).
Antibacterial and Antifungal Activity : Similar heterocyclic compounds have been synthesized and studied for their antibacterial and antifungal activities. These studies often focus on the development of new drugs and treatments against various pathogens (Patel & Patel, 2015).
Antipsychotic Potential
- Potential Antipsychotic Agents : Heterocyclic carboxamides, analogous to N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-propan-2-ylthiadiazole-5-carboxamide hydrochloride, have been evaluated as potential antipsychotic agents. These studies involve in vitro binding to dopamine and serotonin receptors and in vivo antagonism of certain responses in mice (Norman et al., 1996).
Anticancer Applications
- Anticancer Activities : Research has explored the potential anticancer activities of heterocyclic compounds containing thiadiazole or thiazole rings. These compounds have been evaluated in vitro for their efficacy against various cancer cell lines, demonstrating potential as anticancer agents (Gomha et al., 2017).
Mechanism of Action
properties
IUPAC Name |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-4-propan-2-ylthiadiazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS.ClH/c1-11(2)14-15(23-21-20-14)16(22)19-13-8-17(9-13,10-18)12-6-4-3-5-7-12;/h3-7,11,13H,8-10,18H2,1-2H3,(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVSIAURNLIWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(SN=N1)C(=O)NC2CC(C2)(CN)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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